molecular formula C16H18N2O4S B1584206 Benzylpenillic acid CAS No. 13093-87-3

Benzylpenillic acid

Cat. No.: B1584206
CAS No.: 13093-87-3
M. Wt: 334.4 g/mol
InChI Key: PSPRNQOVLYLHSA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzylpenillic acid, also known as Benzylpenicillin or Penicillin G, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the bacteria .

Mode of Action

This compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that this compound interferes with an autolysin inhibitor .

Biochemical Pathways

The action of this compound affects the biochemical pathway of cell wall synthesis in bacteria . By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to the lysis of the bacterial cell . The downstream effects include the death of the bacteria and the cessation of the bacterial infection .

Pharmacokinetics

This compound is typically used in intravenous or long-acting injectable formulations due to poor oral absorption .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the bacterial cell wall and the subsequent lysis of the bacterial cell . This leads to the death of the bacteria and the cessation of the bacterial infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in alkaline medium, 5R,6R-Benzylpenicilloic acid epimerizes slowly to 5S,6R-benzylpenicilloic acid until equilibrium

Biochemical Analysis

Biochemical Properties

It is known to be a product of the degradation of penicillin . The enzymes, proteins, and other biomolecules that Benzylpenillic acid interacts with are yet to be identified.

Molecular Mechanism

It is known to be a degradation product of penicillin , but how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylpenillic acid can be synthesized through the degradation of penicillin. The process involves the cleavage of the 1,7 bond in penicillin, forming penicilloic acid, which then undergoes further reactions to form this compound . The specific reaction conditions for this synthesis include the use of acidic or basic environments to facilitate the cleavage and subsequent reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale degradation of penicillin using controlled acidic or basic conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Benzylpenillic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzylpenillic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It serves as a model compound for understanding the degradation pathways of penicillin and related antibiotics .

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the development of new antibiotics and antimicrobial agents. Its ability to inhibit bacterial cell wall synthesis makes it a valuable compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of various chemical intermediates. Its role in the synthesis of pharmaceuticals and agrochemicals highlights its industrial significance .

Comparison with Similar Compounds

Properties

IUPAC Name

5-benzyl-2,2-dimethyl-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPRNQOVLYLHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291510
Record name Benzylpenillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13093-87-3
Record name Benzylpenillic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13093-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylpenillic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76064
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylpenillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary degradation pathways of penicillin G that lead to the formation of benzylpenillic acid?

A: Research suggests that this compound isn't a direct product of penicillin G degradation. Instead, it forms through a series of reactions. [, , ] While initially believed to arise mainly from benzylpenicillenic acid, optimization studies indicate that this compound primarily forms from the degradation of benzylpenicilloic acid. [] This suggests a pathway where penicillin G degrades to benzylpenicilloic acid, which then converts to this compound. Gamma-irradiation of benzylpenicillin solutions also produces this compound, primarily through reactions initiated by hydrated electrons. []

Q2: Can chromatographic techniques be used to identify and quantify this compound in penicillin G samples?

A: Yes, various chromatographic methods have proven effective in analyzing this compound. Thin-layer chromatography (TLC) can separate and identify this compound in procaine penicillin G preparations, alongside other degradation products like benzylpenicilloic acid. [] High-pressure liquid chromatography (HPLC), particularly anion-exchange HPLC, offers a robust method for separating and quantifying this compound alongside penicillin G and other degradation products. [] These techniques provide valuable tools for monitoring the stability and degradation of penicillin G formulations.

Q3: Are there synthetic routes available for producing this compound?

A: While the provided research focuses on this compound as a degradation product, one paper mentions a synthetic route for its production. [] Unfortunately, the abstract lacks details about this synthesis. Further investigation into this specific publication is necessary for a comprehensive understanding of the synthetic methods involved.

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